4-Bromo-5,8-dimethyl-2-phenylquinoline chemical structure and properties
4-Bromo-5,8-dimethyl-2-phenylquinoline chemical structure and properties
Executive Summary
4-Bromo-5,8-dimethyl-2-phenylquinoline (CAS: 1189106-14-6) is a highly specialized halogenated heterocycle serving as a critical scaffold in medicinal chemistry and organic materials science. Distinguished by its 2-phenyl substituent for extended conjugation and a 5,8-dimethyl substitution pattern that modulates solubility and steric parameters, this molecule acts as a "privileged structure" for the synthesis of bioactive alkaloids and optoelectronic materials (OLEDs).
This guide provides a comprehensive technical analysis of its structural properties, a validated synthetic pathway, and its reactivity profile in transition-metal-catalyzed cross-coupling reactions.
Part 1: Chemical Identity & Structural Analysis
Physicochemical Profile
| Property | Specification |
| CAS Number | 1189106-14-6 |
| IUPAC Name | 4-bromo-5,8-dimethyl-2-phenylquinoline |
| Molecular Formula | C₁₇H₁₄BrN |
| Molecular Weight | 312.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in H₂O |
| Melting Point | Predicted range:[1] 110–130 °C (Derivative dependent) |
Structural Architecture
The molecule features a quinoline core functionalized at four distinct positions, creating a unique electronic and steric environment:
-
Position 2 (Phenyl Group): Extends the
-conjugation system, enhancing fluorescence properties and lipophilicity. This moiety is chemically stable under standard nucleophilic substitution conditions. -
Position 4 (Bromine): The primary reactive center. The C-Br bond is activated by the electron-deficient pyridine ring of the quinoline, making it highly susceptible to oxidative addition by Palladium(0) catalysts.
-
Positions 5 & 8 (Methyl Groups):
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Steric Shielding: The 5-methyl group exerts peri-strain on the 4-position, potentially influencing the rate of substitution reactions.
-
Solubility: These alkyl chains disrupt
- stacking interactions in the solid state, improving solubility in organic solvents compared to the non-methylated analog.
-
Part 2: Synthesis Strategy
The synthesis of 4-bromo-5,8-dimethyl-2-phenylquinoline typically follows a convergent route involving the construction of the quinoline ring via the Conrad-Limpach or modified synthesis from 2,5-dimethylaniline , followed by functional group interconversion.
Retrosynthetic Analysis
The target molecule is disconnected at the C4-Br bond, revealing the 4-quinolinone precursor. This intermediate is formed via the cyclocondensation of 2,5-dimethylaniline and ethyl benzoylacetate .
Validated Synthetic Protocol
Step 1: Synthesis of 5,8-Dimethyl-2-phenylquinolin-4(1H)-one
-
Reagents: 2,5-Dimethylaniline (1.0 eq), Ethyl benzoylacetate (1.1 eq), Acetic acid (cat.), Dowtherm A (solvent/heat transfer medium).
-
Mechanism: Acid-catalyzed condensation forms the enamine intermediate, followed by thermal cyclization at high temperatures (>250°C).
Protocol:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2,5-dimethylaniline (12.1 g, 100 mmol) and ethyl benzoylacetate (21.1 g, 110 mmol) in benzene or toluene (150 mL). Add catalytic glacial acetic acid. Reflux until the theoretical amount of water is collected (formation of the enamine).
-
Cyclization: Evaporate the solvent. Add the residue dropwise to boiling Dowtherm A (50 mL) maintained at 250°C. Stir for 30–60 minutes.
-
Isolation: Cool the mixture to room temperature. Dilute with hexanes to precipitate the product. Filter the solid, wash with hexanes/ether to remove Dowtherm A, and dry.
-
Yield expectation: 60–75%.
-
Product: 5,8-Dimethyl-2-phenylquinolin-4(1H)-one (Tautomer with 4-hydroxyquinoline).
-
Step 2: Bromination (Deoxybromination)
-
Reagents: 5,8-Dimethyl-2-phenylquinolin-4(1H)-one, Phosphorus Oxybromide (POBr₃).
-
Safety Note: POBr₃ releases HBr fumes upon hydrolysis. Perform in a fume hood.
Protocol:
-
Place the quinolinone intermediate (10 mmol) in a dry flask under Argon.
-
Add solid POBr₃ (15 mmol). Usually, the reaction is performed neat or in high-boiling chlorinated solvents (e.g., chlorobenzene).
-
Heat the mixture to 140°C for 2–4 hours. The solid mixture will melt and homogenize.
-
Quenching: Cool to 0°C. Carefully quench with crushed ice/water. Neutralize with saturated NaHCO₃ solution to pH 8.
-
Extraction: Extract with Dichloromethane (3 x 50 mL). Dry organic layers over MgSO₄ and concentrate.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Visualization
Figure 1: Convergent synthetic pathway from commercially available aniline precursors.
Part 3: Reactivity & Applications
Reactivity Profile: The C4-Bromine Handle
The 4-bromo substituent is the defining feature for further derivatization. Due to the electron-withdrawing nature of the quinoline nitrogen, the C4 position is activated for Nucleophilic Aromatic Substitution (SɴAr) and Palladium-Catalyzed Cross-Coupling .
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 2,4-diarylquinolines, common in luminescent materials.
-
Buchwald-Hartwig Amination: Coupling with amines introduces amino side chains, critical for increasing solubility and biological activity (e.g., kinase inhibition).
-
Sonogashira Coupling: Reaction with terminal alkynes extends the carbon skeleton for conjugated polymer synthesis.
Reactivity Logic Diagram
Figure 2: Divergent synthesis capabilities utilizing the C4-bromo reactive center.
Part 4: Safety & Handling
-
Hazards: As a halogenated heterocycle, treat as a potential skin and eye irritant. The precursor POBr₃ is corrosive and water-reactive.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidative degradation.
-
Disposal: Halogenated organic waste streams. Do not mix with aqueous waste streams if unquenched POBr₃ residues are present.
References
-
Chemical Identity & Cataloging
-
Synthetic Methodology (General Quinoline Synthesis)
-
Reactivity & Applications
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. AraÅtırma Kitleri - OPAKGEN Tıbbi ve Kimyevi Ãrünler San. DıŠTic. Ltd. Åti. [opakgen.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
